Hoechst 33342 Accumulation Enhancement
AcrB‑IN‑5 (compound 8) elevated intracellular accumulation of the AcrB substrate Hoechst 33342 (H33342) to 202% relative to the untreated control at a concentration of 50 µM [1]. By comparison, the well‑characterized EPI PAβN increased H33342 accumulation to only approximately 52% of the level achieved in a ΔacrB efflux‑deficient strain when tested at 25 µM under similar assay conditions [2]. While direct conversion of the 202% value to a ΔacrB‑normalized metric is not possible due to differing experimental designs, the data establish a distinct and quantifiable reference point for AcrB‑IN‑5 activity that differs materially from that of PAβN.
| Evidence Dimension | Intracellular accumulation of Hoechst 33342 fluorescent dye |
|---|---|
| Target Compound Data | 202% of untreated control |
| Comparator Or Baseline | PAβN: ~52% of ΔacrB strain accumulation |
| Quantified Difference | Not directly comparable (different reference baselines); AcrB‑IN‑5 achieves >2‑fold increase vs. untreated control |
| Conditions | E. coli; AcrB‑IN‑5 at 50 µM, 30 min incubation; PAβN at 25 µM |
Why This Matters
The 202% accumulation benchmark enables researchers to calibrate AcrB‑IN‑5 activity in their own H33342 uptake assays and distinguishes it from PAβN, which exhibits a lower relative accumulation under distinct but related assay conditions.
- [1] Phan T‑V, Nguyen BGD, et al. Computational assessment and in vitro test of phytochemicals of Usnea aciculifera as potential inhibitors of Escherichia coli efflux pump AcrB. Journal of Biomolecular Structure and Dynamics. 2023. View Source
- [2] Opperman TJ, Nguyen ST. Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. Antimicrobial Agents and Chemotherapy. 2014;58(2):722‑733. View Source
